Ethene-1,1-diamine

説明

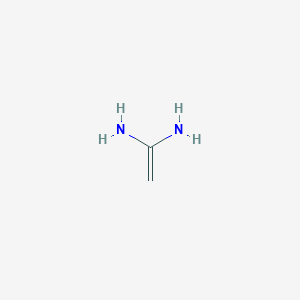

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2/c1-2(3)4/h1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGRLBPZSRZQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591493 | |

| Record name | Ethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-36-4, 12602-25-4 | |

| Record name | 1,1-Ethenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Ethene 1,1 Diamine Parent Compound

Electronic Structure and Bonding Characteristics

Theoretical studies provide a microscopic understanding of the electronic nature of ethene-1,1-diamine. These investigations are crucial for predicting its reactivity and behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. chadsprep.com For this compound, the HOMO is associated with the electron-donating amino groups, while the LUMO is centered on the carbon-carbon double bond. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In substituted ethane-1,1-diamine (B8599609) derivatives, the HOMO-LUMO gap has been theoretically calculated to understand their chemical hardness and kinetic stability. researchgate.netcomu.edu.tr For instance, in 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, the calculated HOMO-LUMO gap suggests a chemically hard and less reactive molecule. researchgate.netcomu.edu.tr The analysis of HOMO and LUMO patterns helps in understanding orbital interactions in composite systems as well.

Quantum chemical methods are employed to study the distribution of electronic charge within a molecule, providing insights into its polarity and reactive sites. uni-muenchen.de Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used for this purpose. uni-rostock.dewikipedia.org

Mulliken population analysis partitions the total electron density among the atoms in a molecule. wikipedia.orguni-muenchen.de However, it is known to be sensitive to the choice of basis set used in the calculations. wikipedia.org Natural Population Analysis, a part of the Natural Bond Orbital (NBO) analysis, offers a more robust method for calculating atomic charges by transforming the molecular orbitals into a set of localized orbitals corresponding to Lewis structures. uni-rostock.de These analyses on substituted ethane-1,1-diamine derivatives have been performed to understand the charge distribution and its effect on the molecule's properties. researchgate.net

Table 1: Comparison of Population Analysis Methods

| Method | Basis of Calculation | Key Features |

| Mulliken Population Analysis | Based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. stackexchange.com | Simple to calculate but can be highly dependent on the basis set used. wikipedia.org |

| Natural Population Analysis (NPA) | Derived from Natural Bond Orbital (NBO) analysis, which localizes orbitals. uni-rostock.de | Generally less dependent on the basis set and often provides a more chemically intuitive picture of charge distribution. stackexchange.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution in a molecule and helps predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted on the molecule's electron density surface, where different colors represent different potential values. unab.cl Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. earthlinepublishers.com For substituted ethane-1,1-diamine derivatives, MEP maps have been used to identify the reactive sites and understand intermolecular interactions. researchgate.netcomu.edu.tr For instance, in a study of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, the MEP map was used to investigate its electronic structure and reactivity. researchgate.netcomu.edu.tr

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Isomerism and Tautomerism Studies of this compound Systems

Isomerism and tautomerism are fundamental concepts in organic chemistry that describe the different ways atoms can be arranged in molecules with the same chemical formula. masterjeeclasses.comquora.com

Computational studies have been instrumental in determining the relative thermodynamic stabilities of this compound and its isomers. aanda.orgresearchgate.net For the C₂H₆N₂ series, (Z)-HN=CH-NH-CH₃ is found to be slightly more stable than this compound by less than 1 kcal/mol. aanda.org In the C₂H₈N₂ series, ethane-1,1-diamine is the most stable isomer, with ethane-1,2-diamine (also known as ethylenediamine) being about 6 kcal/mol less stable. aanda.org The gauche conformation of ethane-1,2-diamine is noted to be more stable than its anti-conformation due to intramolecular hydrogen bonding. pearson.com

Table 2: Relative Stabilities of C₂H₈N₂ Isomers

| Isomer | Relative Energy (kcal/mol) |

| Ethane-1,1-diamine | 0 (most stable) |

| Ethane-1,2-diamine | ~6 |

Data sourced from theoretical calculations. aanda.org

These theoretical investigations provide a foundational understanding of the intrinsic properties of this compound and its related isomers, paving the way for further experimental and applied research.

Energetic Landscape of Tautomeric Forms and Interconversion Pathways

This compound can exist in tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The primary tautomeric relationship involves the diamine and amino-imine forms. Computational studies are crucial in mapping the potential energy surface of these tautomers and identifying the transition states that govern their interconversion.

The interconversion between tautomers can influence reaction pathways by altering the energy landscape of a reaction. numberanalytics.com While the keto form of a molecule is often more stable, the enol form can be more reactive, a principle that extends to the tautomers of this compound. numberanalytics.com The presence and relative energies of these tautomeric forms are critical for understanding the reactivity of the compound. Tautomerism is a key concept in understanding the reactivity of organic compounds, as the interconversion between tautomers can significantly impact chemical properties and reaction outcomes. numberanalytics.com

Theoretical calculations, such as those employing density functional theory (DFT), can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. pnas.org These calculations often consider the effects of solvents, which can influence tautomeric equilibria. pnas.org

Theoretical Exploration of Z/E Isomerism in Substituted Ethene-1,1-diamines

When the nitrogen atoms of this compound are substituted, the potential for Z/E (or cis/trans) isomerism arises around the carbon-carbon double bond. This type of stereoisomerism is determined by the priority of the substituent groups on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) rules. libretexts.orgpressbooks.pub

Z-isomers have the higher-priority groups on the same side of the double bond. libretexts.orgpressbooks.pub

E-isomers have the higher-priority groups on opposite sides of the double bond. libretexts.orgpressbooks.pub

Theoretical methods are employed to calculate the geometries and relative energies of these isomers. rsc.org Such studies have been instrumental in understanding the structure-property relationships of these molecules, particularly in areas like aggregation-induced emission (AIE) and mechanochromic behavior. rsc.org The separation and characterization of Z/E isomers can be challenging, making computational predictions particularly valuable. rsc.org

Conformational Analysis and Geometrical Optimizations

The flexibility of the amino groups in this compound allows for various spatial arrangements, or conformations. Computational chemistry provides powerful tools for exploring the conformational landscape of this molecule.

Identification of Global and Local Energy Minima

By performing systematic conformational searches and geometry optimizations, researchers can identify the stable conformations of this compound, which correspond to energy minima on the potential energy surface. These calculations can distinguish between the global minimum (the most stable conformation) and other local minima. For instance, in ethane-1,2-diamine, a related compound, the gauche conformation is found to be more stable than the anti-conformation due to intramolecular hydrogen bonding. pearson.comchemicalpapers.com Similar interactions are expected to play a significant role in determining the preferred conformations of this compound.

Evaluation of Dihedral Angles and Structural Distortions

Geometrical optimizations provide detailed information about the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound. comu.edu.tr Distortions from idealized geometries can reveal the influence of intramolecular forces, such as steric hindrance and hydrogen bonding. In substituted diamines, these distortions can be significant and may affect the molecule's reactivity and spectroscopic properties. earthlinepublishers.com

Theoretical Spectroscopic Predictions for this compound

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing a powerful complement to experimental studies.

Predicted Vibrational Frequencies and Intensities (Infrared and Raman)

Theoretical calculations can predict the vibrational frequencies and corresponding intensities for both infrared (IR) and Raman spectra. researchgate.net These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C=C stretching, and various bending and twisting modes.

For example, in a study of a substituted ethane-1,1-diamine, the N-H stretching vibrations were calculated to be at 3364 and 3362 cm⁻¹, which correlated well with the experimental FT-IR spectrum. comu.edu.tr The calculated vibrational frequencies are often scaled to improve agreement with experimental data. comu.edu.tr

Table 1: Predicted Vibrational Frequencies for a Substituted this compound Derivative comu.edu.tr

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| νs N-H | 3364 |

| νas N-H | 3362 |

| ν C-H (bz-r) | 3105 |

| ν C-H (bz-r) | 3079 |

| ν C=C (bz-r) | 1493 |

| δ C-H | 1275 |

| α C-H | 1144 |

| ν C(bz-r)-N | 1453 |

| ν N-CH | 1094 |

| γ N-H | 1474 |

| ω N-H | 647 |

| νas N=O₂ | 1539 |

| νs N=O₂ | 1329 |

| νas ClC-CH | 978 |

| νs ClC-CH | 766 |

Abbreviations: ν - stretching, δ - twisting, α - in-plane bending, γ - out-of-plane bending, ω - wagging, s - symmetric, as - asymmetric, bz-r - benzene (B151609) ring

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ).

For this compound, no experimentally determined NMR data have been published. However, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the electronic environment of each nucleus. The molecule possesses a plane of symmetry, leading to chemical equivalence for the two amine groups and the two protons within the vinyl group.

The key structural features influencing the NMR spectrum are the sp² hybridized carbons of the double bond and the electron-donating nature of the two amino groups attached to C1. These amino groups increase the electron density at C1 and, through resonance, also at C2. This increased shielding is expected to shift the signals for the vinyl protons and carbons to a lower frequency (upfield) compared to unsubstituted ethene. In ethene (CH₂=CH₂), the protons resonate at approximately 5.25 ppm, and the carbons resonate at about 123.5 ppm. hw.ac.uk The gem-diamino substitution on one of the carbons would break this symmetry and significantly alter the chemical shifts.

The predicted chemical shifts are influenced by the choice of computational method, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). researchgate.netearthlinepublishers.com The values presented in the table below are estimations derived from established principles of substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | =CH ₂ | 3.5 - 4.5 | Expected to be upfield of ethene due to electron donation from the nitrogen atoms. |

| -NH ₂ | 2.0 - 3.5 | Broad signal; chemical shift is dependent on solvent and concentration. | |

| ¹³C NMR | C H₂=C(NH₂)₂ | 75 - 90 | Shielded (upfield shift) relative to ethene due to the influence of the adjacent C1 with two amino groups. |

Note: These values are theoretical estimations based on substituent effects and have not been confirmed by published computational studies on this specific molecule.

Theoretical Electronic Absorption Characteristics (Ultraviolet-Visible Spectroscopy)

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving its π-electron system and the non-bonding electrons on the nitrogen atoms. The fundamental chromophore is the carbon-carbon double bond (C=C). For unsubstituted ethene, the primary absorption is a high-energy π→π* transition, which occurs in the vacuum UV region around 170 nm. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the two amino groups act as powerful auxochromes. An auxochrome is a functional group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. The nitrogen atoms possess lone pairs of non-bonding electrons (n-electrons). These electrons can interact with the π-system of the double bond, a phenomenon known as n-π conjugation. This interaction has two significant consequences:

Bathochromic Shift: The conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduces the energy gap for the π→π* transition, shifting its λmax to a longer, less energetic wavelength (a bathochromic or red shift) compared to ethene. uobabylon.edu.iq

n→π Transitions:* The presence of non-bonding electrons introduces a new, lower-energy electronic transition, n→π. This transition involves promoting an electron from a non-bonding orbital on a nitrogen atom to the antibonding π orbital of the C=C bond. These transitions are typically weaker than π→π* transitions. masterorganicchemistry.comvscht.cz

Computational studies on related "push-pull" molecules, such as 1,1-diamino-2,2-dinitroethene, confirm the significant role of amino groups in modulating electronic spectra. researchgate.netbibliotekanauki.pl Based on these principles, the theoretical electronic absorption characteristics for this compound can be predicted.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Description | Predicted λmax | Intensity |

|---|---|---|---|

| π→π* | Promotion of an electron from the C=C π bonding orbital to the π* antibonding orbital. | 210 - 230 nm | Strong |

Note: These values are theoretical estimations based on the principles of electronic spectroscopy for conjugated systems and have not been confirmed by published computational studies on this specific molecule.

Mechanistic Pathways and Reaction Intermediates Involving Ethene 1,1 Diamine

Theoretical Formation Mechanisms of Ethene-1,1-diamine

The formation of this compound is often proposed to occur through a series of complex rearrangements and additions, with its existence being fleeting and primarily of theoretical interest.

Pathways via Ketenimine Intermediates

A significant theoretical pathway to this compound involves the formation of a ketenimine intermediate. mdpi.comresearchgate.netresearchgate.netresearchgate.net Ketenimines are highly electrophilic and reactive species that can be generated through various methods, including the photochemical rearrangement of isoxazoles or the Wolff rearrangement of α-diazocarbonyl compounds. nih.govwikipedia.orgorganic-chemistry.org The carbon-carbon double bond of the ketenimine is susceptible to nucleophilic attack.

In the proposed mechanism, the nucleophilic addition of an amine to the ketenimine intermediate leads to the formation of an N-aryl this compound. mdpi.comresearchgate.net This reaction is a key step in a metal-free, two-step synthetic approach to obtaining indole (B1671886) derivatives from aryl triazole compounds. mdpi.com The process is initiated by a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to yield the ketenimine. mdpi.comresearchgate.net Subsequent addition of an amine nucleophile to this intermediate furnishes the this compound. mdpi.com

Role in Sequential Dimroth Equilibrium and Wolff Rearrangement

The formation of this compound is intrinsically linked to the sequential Dimroth equilibrium and Wolff rearrangement in specific synthetic contexts. mdpi.comresearchgate.netresearchgate.net This sequence is particularly relevant in the ring-opening of C-C linked triazolyl purines. mdpi.comresearchgate.netresearchgate.net The process begins with the Dimroth equilibrium of the triazole ring, which, followed by the extrusion of nitrogen and a Wolff rearrangement, generates a highly reactive ketenimine intermediate. mdpi.comwikipedia.org

The Wolff rearrangement itself is a well-established reaction where an α-diazocarbonyl compound rearranges to form a ketene (B1206846), which can then be trapped by various nucleophiles, including amines. wikipedia.orgorganic-chemistry.org In the context of triazole chemistry, this rearrangement provides the necessary ketenimine scaffold for the subsequent formation of this compound. mdpi.com The entire sequence represents a sophisticated cascade of reactions where this compound serves as a crucial, albeit transient, intermediate en route to more stable cyclic products like indoles. mdpi.comresearchgate.net

Computational Studies of Amine Nucleophile Addition Steps

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of nucleophilic addition of amines to alkenes and related species. researchgate.net These studies help in understanding the reactivity, regioselectivity, and the energetics of the reaction pathways. researchgate.net

For the addition of an amine to a ketene, theoretical studies have shown that the reaction can proceed through a concerted or stepwise mechanism, often influenced by the solvent and the nature of the reactants. acs.org The initial step is the nucleophilic attack of the amine on the electrophilic carbon of the ketene. acs.org Computational models have been developed to study the kinetics and thermodynamics of such additions. digitellinc.com For instance, studies on the reaction of silyl (B83357) ketenes with nucleophiles have systematically characterized the activation barriers for both nucleophilic addition and deprotonation pathways. digitellinc.com

DFT calculations at the B3LYP/6-311G(d,p) level have been used to study the nucleophilic addition of diethylamine (B46881) to 1-cyano-2-phenylvinyl methane (B114726) sulfonate, providing insights into the reactivity and mechanism of amine addition to activated alkenes. researchgate.net These computational approaches allow for the analysis of global and local reactivity indices, which can explain the observed reactivity and regioselectivity. researchgate.net The calculated nucleophilic and electrophilic Parr functions at the reactive sites of the reagents can correctly predict the regioselectivity observed experimentally. researchgate.net Such computational models are invaluable for predicting the behavior of the highly reactive this compound system.

Theoretical Investigations of this compound Reactivity

The reactivity of this compound is a subject of significant theoretical interest due to the presence of both nucleophilic amine groups and an electron-rich double bond. Computational chemistry provides a powerful lens through which to explore its potential reactions.

Nucleophilic Addition Reactions: Computational Models

The "push-pull" electronic nature of 1,1-diamino-2,2-dinitroethene (FOX-7), a related compound, where two electron-donating amino groups are attached to one carbon of the double bond and two electron-withdrawing nitro groups to the other, makes it susceptible to nucleophilic attack. researchgate.netresearchgate.net While this compound lacks the strong withdrawing groups of FOX-7, the general principles of nucleophilic addition to such electron-rich systems can be explored computationally.

Computational studies on the nucleophilic addition to activated alkenes provide a framework for understanding how this compound might react. researchgate.net For instance, the addition of enolates to dehydrobenzene diradicals, another highly reactive intermediate, has been studied to understand the formation of new carbon-carbon bonds. researchgate.net Theoretical models can predict the reaction pathways and the stability of intermediates and transition states. The addition of a nucleophile to the double bond of this compound would likely proceed through a stepwise mechanism involving the formation of a carbanionic intermediate, which is then protonated. The presence of two amino groups would be expected to influence the regioselectivity and the activation energy of the addition.

| Reaction Type | Reactants | Key Computational Insights |

| Nucleophilic Addition | This compound + Generic Nucleophile (Nu⁻) | Prediction of stepwise mechanism, formation of a carbanionic intermediate, influence of amino groups on regioselectivity and activation energy. |

| Nucleophilic Addition | Diethylamine + 1-cyano-2-phenylvinyl methane sulfonate | DFT calculations explain reactivity and regioselectivity through analysis of global and local reactivity indices and Parr functions. researchgate.net |

| Nucleophilic Addition | Enolates + Dehydrobenzene diradicals | Provides a model for C-C bond formation via nucleophilic addition to a reactive intermediate. researchgate.net |

Electrophilic Addition Reactions: Theoretical Reaction Pathways

Electrophilic addition is a fundamental reaction of alkenes, where the electron-rich double bond attacks an electrophile. savemyexams.comsavemyexams.comlibretexts.org The presence of two electron-donating amino groups in this compound would significantly enhance the nucleophilicity of the carbon-carbon double bond, making it highly susceptible to attack by electrophiles.

Theoretical studies on the electrophilic addition of hydrogen halides (HX) to alkenes show a two-step mechanism. libretexts.org The first step involves the attack of the pi electrons of the double bond on the electrophilic hydrogen of HX, leading to the formation of a carbocation intermediate and a halide anion. libretexts.org The second step is the nucleophilic attack of the halide anion on the carbocation to form the final product. libretexts.org

In the case of this compound, the addition of an electrophile (E⁺) would be expected to proceed via a highly stabilized carbocation intermediate due to the resonance delocalization of the positive charge onto the two nitrogen atoms. Computational methods like DFT can be used to model this reaction, predict the structure and stability of the resulting carbocation, and calculate the activation energies for the reaction steps. numberanalytics.com The high degree of stabilization would likely make the electrophilic addition to this compound a very facile process.

| Reaction Type | Reactants | Predicted Intermediate | Key Theoretical Considerations |

| Electrophilic Addition | This compound + Generic Electrophile (E⁺) | Resonance-stabilized carbocation | The two amino groups significantly increase the nucleophilicity of the double bond and stabilize the carbocation intermediate, leading to a low activation energy. |

| Electrophilic Addition | Ethene + HCl | Three-membered ring transition state | DFT calculations at the B3LYP/6-31G(d) level predict an activation energy of 23.4 kcal/mol. numberanalytics.com |

| Electrophilic Addition | Ethene + Br₂ | Complex mechanism with multiple intermediates | Molecular dynamics simulations show high dependence on solvent polarity. numberanalytics.com |

Cyclization Reaction Mechanisms: Theoretical Elucidations

Theoretical studies have been instrumental in understanding the cyclization reactions involving this compound and its derivatives. These reactions often proceed through complex, multi-step pathways that are challenging to probe experimentally. Computational models, particularly those based on Density Functional Theory (DFT), provide deep insights into the energetics and geometries of transition states and intermediates.

For instance, the synthesis of indole derivatives can be achieved from N-aryl ethene-1,1-diamines, which are formed from aryl triazoles. mdpi.com The proposed mechanism involves an initial Dimroth equilibrium and Wolff rearrangement to form a ketenimine intermediate, which then reacts with an amine to yield the this compound. mdpi.com Subsequent iodine-mediated oxidative cyclization leads to the indole product. mdpi.com Theoretical models suggest two plausible pathways for the final cyclization step, with the preferred pathway better explaining the observed product formation. mdpi.com

In a different context, the cyclization of 2-(arylazo)ethene-1,1-diamines to form 2-aryl-5-amino-1,2,3-triazoles is achieved through oxidative conditions, often using copper(II) acetate. researchgate.net This one-pot synthesis involves the initial formation of the this compound intermediate by the addition of alkylamines to hydrazonoyl cyanides, followed by an in-situ oxidative cyclization. researchgate.net

Furthermore, theoretical calculations have been employed to study the stepwise [2+2] cycloaddition of ethene-1,1-disulfonyl difluoride with alkynes, a reaction that provides access to functionalized cyclobutene (B1205218) hubs. nih.gov DFT calculations at the ωB97XD/Def2-TZVP level of theory have been used to scrutinize the reaction mechanism and understand the factors driving the observed outcomes. nih.gov

The following table summarizes key theoretical findings in the study of cyclization reactions involving this compound derivatives.

| Reaction Type | Precursor | Intermediate | Product | Theoretical Method | Key Findings |

| Indole Synthesis | Aryl Triazole | Ketenimine, N-aryl this compound | Indole Derivative | Mechanistic Proposal | Two plausible cyclization pathways were proposed, with one better explaining the observed outcomes. mdpi.com |

| Triazole Synthesis | Hydrazonoyl Cyanide, Alkylamine | 2-(arylazo)this compound | 2-Aryl-5-amino-1,2,3-triazole | Reaction Development | A one-pot procedure involving in-situ formation and oxidative cyclization of the intermediate. researchgate.net |

| Cyclobutene Synthesis | Ethene-1,1-disulfonyl difluoride, Alkyne | Stepwise cycloaddition intermediates | 1,1-Bissulfonylfluoride substituted cyclobutene | DFT (ωB97XD/Def2-TZVP) | Corroborated a stepwise [2+2] cycloaddition mechanism. nih.gov |

Characterization of Reaction Intermediates in this compound Transformations

The transient nature of reaction intermediates makes their direct observation and characterization a significant challenge. A combination of spectroscopic techniques and computational chemistry is often required to validate their existence and understand their role in the reaction pathway.

Spectroscopic Identification and Computational Validation of Ketenimine Intermediates

Ketenimines are frequently proposed as key intermediates in reactions involving ethene-1,1-diamines and their precursors. Their direct detection is often accomplished through spectroscopic methods, with computational studies providing crucial validation of the experimental data.

In the formation of indole derivatives from aryl triazoles, a ketenimine intermediate is proposed to form via a Dimroth equilibrium and Wolff rearrangement. mdpi.com The subsequent addition of an amine nucleophile to this ketenimine generates the this compound. mdpi.com While direct spectroscopic observation of the ketenimine in this specific sequence is not detailed, the isolation of the resulting this compound product lends strong support to its transient existence. mdpi.com

In other photochemical reactions, such as the photolysis of aryl azides, ketenimines are well-established intermediates. researchgate.net Time-resolved spectroscopy has been used to observe short-lived singlet nitrenes which can rearrange to form ketenimines. researchgate.net Computational tools are essential in these studies to help assign the observed transient absorptions to specific intermediate structures. researchgate.net

Theoretical Studies of Imine-Enamine Tautomerization in Reaction Pathways

Imine-enamine tautomerism is a fundamental process that can significantly influence the reactivity of systems related to ethene-1,1-diamines. numberanalytics.com Theoretical studies, often using DFT methods, have been crucial in understanding the factors that govern this equilibrium. academie-sciences.frresearchgate.net

The relative stability of imine and enamine tautomers can be influenced by substituent effects and the solvent environment. academie-sciences.fr For example, in a study of pyronic derivatives, calculations showed that depending on the substituent, either the imine or the enamine form could be the more stable tautomer. academie-sciences.fr Polar solvents were found to stabilize the enamine form. academie-sciences.fr

Experimental and computational studies on the oxidation of cyclohexanones in the presence of amines and TEMPO revealed that imines with an α-hydrogen can tautomerize to NH-containing enamines. nih.gov This tautomerization is key to the observed reaction pathway, leading to the formation of α-amino-enones. nih.gov DFT calculations helped to elucidate the different reaction pathways for primary and secondary amines, highlighting the role of imine-enamine tautomerism. nih.gov

The following table presents a summary of theoretical findings on imine-enamine tautomerism.

| System | Key Factors Studied | Theoretical Method | Major Findings |

| Pyronic Derivatives | Substituent effects, Solvent polarity | DFT | The equilibrium can be shifted towards the desired tautomer by choosing appropriate substituents and solvents. academie-sciences.fr |

| Propanal and 4-aminobenzoic acid condensation product | Solvent effects (ethanol) | DFT (B3LYP) | The imine form is stabilized by a stronger hydrogen bond with the ethanol (B145695) solvent compared to the enamine form. researchgate.net |

| Cyclohexanone and amine reaction with TEMPO | Reactivity differences between primary and secondary amines | DFT | Imines with α-hydrogens react via their enamine tautomers, influencing the chemo- and regioselectivity of the reaction. nih.gov |

Exploration of Radical Intermediates in Electrochemical Processes (Theoretical Aspects)

Electrochemical methods offer a powerful platform for generating radical intermediates. Theoretical studies are vital for understanding the mechanisms of these processes, including the formation and subsequent reactions of these high-energy species.

In the context of the electrochemical reduction of 1,1-diamino-2,2-dinitroethene (FOX-7), a derivative of this compound, radical intermediates have been studied. researchgate.netresearchgate.net In situ simultaneous electrochemical ESR measurements have been used to investigate the radical species formed during the electrochemical process in aprotic media. researchgate.net

The broader field of electrochemical difunctionalization of alkenes provides a theoretical framework for understanding how radical intermediates can be generated and utilized. rsc.org Three main strategies have been identified:

Oxidation of a nucleophile at the anode to generate a radical that adds to the alkene. rsc.org

Oxidation of the alkene at the anode to form a radical cation. rsc.org

Reduction of the alkene at the cathode to generate a radical anion. rsc.org

Theoretical calculations can help to predict the feasibility of these pathways and the nature of the resulting radical intermediates. For instance, in the electrochemical diazidation of alkenes, a proposed mechanism involves an intramolecular single-electron transfer (SET) cycle. rsc.org

While direct theoretical studies on radical intermediates from the parent this compound in electrochemical processes are not extensively detailed in the provided search results, the principles derived from related systems offer a strong foundation for future investigations.

Derivatives of Ethene 1,1 Diamine: Advanced Research Perspectives

Focus on 2,2-Dinitroethene-1,1-diamine (FOX-7/DADNE)

2,2-Dinitrothis compound, commonly known as FOX-7 or DADNE, is a high-energy material that has garnered significant attention since its initial synthesis in 1998. researchgate.net Its molecular structure, featuring two electron-donating amino groups and two electron-withdrawing nitro groups attached to the same ethylene (B1197577) backbone, gives rise to unique chemical and physical properties. researchgate.netresearchgate.netresearchgate.net This "push-pull" electronic arrangement is a key area of research, influencing the compound's stability and energetic characteristics. researchgate.netresearchgate.netdtic.mil

Theoretical Synthesis Pathways and Mechanistic Insights

Computational studies have been instrumental in exploring and understanding the feasible reaction pathways for the synthesis of FOX-7. These theoretical investigations provide crucial insights into the thermodynamics and kinetics of the reactions involved.

Computational Analysis of Nitration and Hydrolysis Steps

Theoretical simulations have explored various synthetic routes to produce 2,2-Dinitrothis compound (DADNE). One investigated method involves the nitration of tetrahalogen ethene, while another starts with acetamidine (B91507) hydrochloride and dicarbonyl dichloride. nih.gov A notable pathway proceeds through the nitration of 2-methylpyrimidine-4,6-dione (MPD). icm.edu.pl This process, conducted in a mixture of concentrated nitric and sulfuric acids, leads to the formation of an intermediate, 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione (tetranitroMPD, TNMPD), which then undergoes hydrolysis to yield FOX-7. icm.edu.pl

Kinetic studies of the MPD nitration have been modeled to understand the influence of reaction conditions. For instance, the time required for 65% nitration of MPD varies significantly with temperature, with calculated times of 411, 296, 141, and 113 minutes at 5, 10, 15, and 20 °C, respectively. icm.edu.pl Considering the exothermic nature of the reaction, 15 °C has been suggested as an optimal temperature. icm.edu.pl

Another proposed synthesis route begins with acetamidine hydrochloride in an aqueous environment. This is followed by the cyclization of a methoxy-substituted acetamidine anion intermediate with oxalyl chloride to form 2-methoxy-2-methyl-imidazolan-4,5-dione. Subsequent steps include acid-catalyzed synthesis of 2-methylene-imidazolan-4,5-dione, nitration with nitric acid to get 2-dinitromethylene-imidazolan-4,5-dione, and finally hydrolysis to produce DADNE. nih.gov The total calculated energy barrier for this reaction pathway is 1048.4 kJ mol⁻¹. nih.gov

The hydrolysis step in FOX-7 synthesis has also been analyzed for its thermal hazards. The exothermic heat of this reaction was measured to be -46.563 kJ∙mol⁻¹, with an adiabatic temperature rise of 9.1 K. energetic-materials.org.cn The activation energy for the synthesis of the intermediate 2-(dinitromethylene)-5,5-dinitrodihydropyrimidine-4,6-dione is 73.2 kJ∙mol⁻¹, with a pre-exponential factor of 5.03×10⁹ s⁻¹. energetic-materials.org.cn

A different synthetic approach involves the reaction of an isourea derivative cation with a dinitromethane (B14754101) anion in solution. google.com For example, O-methylisourea sulphate can be reacted with potassium dinitromethanate in water at 70°C to produce FOX-7. google.com

The reaction mechanism of nitrating 2-methylimidazole (B133640) has also been a subject of theoretical and experimental investigation. researchgate.net This process involves the formation of intermediates, with a key step being the rearrangement of a nitro group. researchgate.net The proposed main pathway is: 2-methylimidazole → 2-methyl-4,5-dihydro-imidazol-5-one → 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone → 2-(dinitromethylene)-4(5)-imidazolidinedione → FOX-7. researchgate.net

Identification and Characterization of Theoretical Intermediates in 2,2-Dinitrothis compound Synthesis

In the synthesis of FOX-7 from 2-methylpyrimidine-4,6-dione, a key intermediate has been identified as 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione (tetranitroMPD, TNMPD) . icm.edu.pl The formation of this intermediate is a result of the nitration of the starting material. icm.edu.pl Subsequent hydrolysis of TNMPD leads to the final product, FOX-7. icm.edu.pl

Another theoretical pathway starting from acetamidine hydrochloride proposes several intermediates. These include a methoxy-substituted acetamidine anion intermediate , which undergoes cyclization with oxalyl chloride to form 2-methoxy-2-methyl-imidazolan-4,5-dione . nih.gov This is followed by the formation of 2-methylene-imidazolan-4,5-dione through an acid-catalyzed reaction. Nitration of this compound yields 2-dinitromethylene-imidazolan-4,5-dione , which is then hydrolyzed to produce FOX-7. nih.gov

The synthesis involving the nitration of 2-methylimidazole also proceeds through a series of intermediates. researchgate.net While the initial nitration can lead to products like 2-methyl-4(5)-nitroimidazole and parabanic acid under different conditions, the main pathway to FOX-7 involves the formation of 2-methyl-4,5-dihydro-imidazol-5-one , which is then converted to 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone . researchgate.net This intermediate is then transformed into 2-(dinitromethylene)-4(5)-imidazolidinedione before the final hydrolysis step to yield FOX-7. researchgate.net

In a patented synthesis method, the nitration of a nitrogen heterocycle like methylimidazole with a mixture of nitric and sulfuric acids leads to an intermediate (referred to as intermediate 4 in the patent) through nitration of the methyl group and oxidation of the imidazole (B134444) ring. google.com This intermediate can partially decompose to another sensitive intermediate (intermediate 5), and both can be hydrolyzed to form FOX-7. google.com

Advanced Computational Studies of 2,2-Dinitrothis compound

Advanced computational methods, particularly density functional theory (DFT), have been extensively used to investigate the properties of FOX-7 at a molecular level.

Electronic Structure and Bonding

The electronic structure of FOX-7 is characterized by a unique arrangement of functional groups that significantly influences its stability and properties.

The molecule 2,2-Dinitrothis compound (FOX-7) is described as a "push-pull" ethene compound. researchgate.net This is due to the presence of two electron-donating amino (-NH₂) groups and two electron-withdrawing nitro (-NO₂) groups attached to the ethylene backbone. researchgate.netresearchgate.netresearchgate.net This configuration leads to a polarized ethylene backbone. researchgate.net

Computational analyses, including those using Quantum Theory of Atoms In Molecules (QTAIM), have confirmed the existence of this "push-pull" electron delocalization. researchgate.netdtic.mil The amino groups tend to increase the electron density over the carbon-carbon double bond, while the nitro groups decrease it. doi.org This antagonistic effect results in significant resonance within the molecule. researchgate.netdtic.mil The electron-withdrawing nature of the nitro groups tends to dominate over the electron-donating amino groups, leading to a depletion of electron density around the C=C double bond. doi.org

This electronic delocalization is a major contributor to the stability of FOX-7. dtic.mil The C=C bond length in FOX-7 is approximately 1.45 Å, which is intermediate between a typical C-C single bond (1.54 Å) and a C=C double bond (1.34 Å), suggesting a bond order of about 1.5. researchgate.netresearchgate.net This elongation of the double bond is a direct consequence of the push-pull effect. researchgate.net

The stability of FOX-7 is attributed more to these resonance effects than to intramolecular hydrogen bonding. dtic.mil The nearly planar configuration of the molecule also supports the idea of a delocalized electron system. dtic.mil

Detailed Frontier Molecular Orbital Characteristics and Their Implications for Reactivity

The reactivity of 2,2-dinitrothis compound, also known as FOX-7, can be significantly understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com

The concept of "push-pull" electron delocalization is central to FOX-7's stability. dtic.mil The electron-donating amino groups and electron-withdrawing nitro groups create a resonance effect that stabilizes the molecule. dtic.mil This electronic structure is reflected in the frontier orbitals. The energy levels of the HOMO and LUMO can provide insights into the electrophilic and nucleophilic regions of the molecule. ajchem-a.com

Computational analyses, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. ajchem-a.com The calculated LUMO energies of similar compounds have been shown to correlate with their chemical reactivity; a lower LUMO energy often corresponds to a more reactive electrophile. wuxibiology.com For FOX-7, understanding the distribution and energy of its frontier orbitals is essential for predicting its sensitivity and performance as an energetic material.

Theoretical Stability and Decomposition Mechanisms

Unimolecular Thermal Decomposition Pathways and Energy Barriers

The unimolecular thermal decomposition of 2,2-dinitrothis compound (FOX-7) has been the subject of extensive theoretical investigation. Multiple pathways have been identified, with varying energy barriers.

One of the most debated initial steps is the C–NO₂ bond fission . Some molecular dynamics simulations suggest this is the primary initial decomposition step. rsc.orgnih.gov However, other quantum mechanical studies propose that nitro-nitrite isomerization has a lower activation energy and is therefore the more likely initial step. uchicago.eduscispace.com This isomerization involves the rearrangement of a nitro group (–NO₂) to a nitrite (B80452) group (–ONO). uchicago.edu The calculated energy barrier for this isomerization is reported to be around 59.1 kcal/mol. uchicago.eduscispace.com

Another proposed initial pathway is an intramolecular hydrogen transfer . This involves a hydrogen atom moving from an amino group to the carbon atom adjacent to the nitro groups. scispace.com Calculations have suggested that this pathway may have a lower barrier than the nitro-nitrite isomerization, especially in the gas phase. scispace.com However, in the condensed phase, intermolecular hydrogen bonding is expected to significantly increase the barrier for this H-shift. uchicago.edu

The decomposition can proceed through several intermediates. For example, after a hydrogen shift and subsequent NO₂ loss, the resulting isomer can decompose further through pathways like the loss of an NH₂ group or a tight cyclic NO-loss transition state. scispace.com The relative energies of these pathways determine the dominant decomposition channels.

Bimolecular Recombination Mechanisms during Decomposition

While unimolecular decomposition pathways are crucial, recent computational studies have highlighted the significant role of bimolecular recombination in the subsequent decomposition of FOX-7. hawaii.edu These reactions involve the interaction of decomposition products with each other or with intact FOX-7 molecules. hawaii.eduresearchgate.net

Theoretical calculations reveal that many decomposition products, such as hydroxylamine (B1172632) (NH₂OH), nitrosamine (B1359907) (NH₂NO), water (H₂O), and ammonia (B1221849) (NH₃), are more energetically favored to be formed through bimolecular recombination rather than unimolecular pathways. hawaii.eduresearchgate.net For instance, the recombination of NH₂ and OH radicals to form NH₂OH, and NH₂ and NO radicals to form NH₂NO, are both exothermic reactions. hawaii.edu

The activation energies for these bimolecular recombination reactions are often significantly lower than those for the initial decomposition of FOX-7. hawaii.edu This suggests that once the initial decomposition begins and radical species are formed, these recombination reactions can proceed readily. hawaii.edu

Specific examples of proposed bimolecular reactions include:

Hydrogen abstraction: OH and NH₂ radicals can abstract hydrogen atoms from FOX-7 molecules, leading to the formation of H₂O and NH₃. hawaii.edu These pathways have relatively low reaction barriers. hawaii.edu

Radical addition: OH radicals can add to either the carbon or nitrogen atoms of the FOX-7 molecule. hawaii.eduscience.gov

Recombination of unimolecular products: Radicals such as NH₂ and OH, which are formed during the unimolecular decomposition of FOX-7, can recombine to form new molecules. hawaii.edu

These findings indicate that a comprehensive understanding of FOX-7 decomposition must include the complex network of bimolecular reactions that occur alongside unimolecular processes. hawaii.edu

Influence of Reactive Species (e.g., NO₂) on Decomposition Barriers (Theoretical)

Theoretical studies have investigated the influence of reactive species, particularly nitrogen dioxide (NO₂), on the decomposition of FOX-7. kazanmedjournal.ruresearchgate.net These studies are important for understanding the decomposition mechanism in environments where such species are present, for example, in composite explosives. science.gov

Computational chemistry methods have been used to model the bimolecular reactions between FOX-7 and NO₂. science.gov The results show that the presence of NO₂ can significantly alter the decomposition pathways and lower the energy barriers. kazanmedjournal.ruresearchgate.net

Two primary mechanisms have been identified for the reaction of NO₂ with FOX-7:

Oxygen abstraction: NO₂ can abstract an oxygen atom from a nitro group of FOX-7, leading to the formation of a NO₃ radical. hawaii.eduscience.gov However, it is noteworthy that the NO₃ radical has not been experimentally detected in the decomposition of FOX-7 alone. hawaii.edu

Hydrogen abstraction: NO₂ can abstract a hydrogen atom from an amino group of FOX-7, forming HNO₂. hawaii.edu

In addition to these, a chain process involving the direct oxidation of FOX-7 by NO₂ has been proposed. kazanmedjournal.ru This process can lead to a significant decrease in the observed activation energy for decomposition and a dependence of the reaction rate on experimental conditions. kazanmedjournal.ru The interaction with NO₂ effectively lowers the decomposition energy barrier of FOX-7. researchgate.net

These theoretical findings suggest that the stability and decomposition kinetics of FOX-7 can be significantly influenced by the chemical environment, particularly the presence of reactive species like NO₂.

Computational Analysis of Crystal Structure and Phase Transitions (Theoretical Implications for Molecular Arrangement)

Computational methods, particularly plane-wave Density Functional Theory (DFT), have been instrumental in studying the crystal structure of FOX-7. acs.org These calculations, which use periodic boundary conditions, allow for the optimization of both atomic positions and lattice parameters. acs.org The predicted crystal structure from these methods shows good agreement with experimental X-ray diffraction data. acs.orgscispace.com

The crystal structure of FOX-7 is characterized by a layered arrangement of molecules. dtic.mil This packing maximizes intermolecular hydrogen bonding between the amino groups of one molecule and the nitro groups of its neighbors. dtic.mil This extensive hydrogen bonding network is a key factor in the stability and low sensitivity of FOX-7. icm.edu.pl

FOX-7 is known to exist in several polymorphic phases (α, β, γ, δ, and ε), and the transitions between these phases have been studied computationally. icm.edu.plrsc.orgnih.gov

The α-phase is stable at room temperature. icm.edu.pl

A reversible transition from the α to the β phase occurs at elevated temperatures. icm.edu.pl

Further heating leads to the β → γ and γ → δ transitions. icm.edu.pl

High pressure can also induce phase transitions, such as α → α' → ε. nih.gov

Molecular dynamics simulations have been used to investigate the effect of temperature on the crystal structure. acs.org These simulations show that increasing temperature does not significantly alter the orientation of the molecules within the unit cell. acs.org

The theoretical analysis of the crystal structure and phase transitions provides crucial insights into the molecular arrangement and intermolecular forces within solid FOX-7. This understanding is vital for explaining its physical properties, such as its density, stability, and sensitivity. dtic.milicm.edu.pl

Theoretical Spectroscopic Characterization of 2,2-Dinitrothis compound

Theoretical calculations have been widely used to predict and interpret the spectroscopic properties of FOX-7. These computational studies provide valuable insights that complement experimental data.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) Spectra: DFT calculations have been employed to compute the IR spectra of FOX-7 and its complexes, such as with water and ammonia. researchgate.net The calculated vibrational frequencies generally show good agreement with experimental results. acs.org These calculations help in the assignment of complex vibrational modes. researchgate.net

Raman Spectra: First-principles calculations have been used to predict the Raman spectra of different polymorphs of FOX-7. nih.gov The calculated spectra can reproduce the experimental data well and are useful for studying phase transitions under high pressure and temperature. nih.gov For instance, the calculated Raman spectra show a red-shift in the middle frequency band (800-1700 cm⁻¹) compared to experimental data, with a maximum deviation of no more than 4%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of FOX-7 is characterized by a single peak, with reported chemical shifts around 8.77 ppm, 8.64 ppm, or 8.55 ppm, depending on the experimental conditions. icm.edu.pl

¹³C NMR: The carbon-13 NMR spectrum shows two peaks, with reported chemical shifts around 128.5 ppm and 158.8 ppm. icm.edu.pl

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum has also been reported. scispace.com

These theoretical spectroscopic characterizations are crucial for identifying the molecule, understanding its electronic structure, and probing the effects of its environment, such as in different crystal phases or in complexes with other molecules. The good correlation between calculated and experimental spectra validates the theoretical models used and enhances their predictive power.

Predicted IR and Raman Vibrational Modes

Computational studies, often utilizing Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions help in the assignment of experimental spectral bands to specific molecular motions. For derivatives of this compound, such as the energetic material 1,1-diamino-2,2-dinitroethene (FOX-7), extensive theoretical work has been done. researchgate.net

The vibrational modes can be categorized based on the type of motion, such as stretching, bending, wagging, twisting, and rocking of the functional groups. scifiniti.comresearchgate.net In molecules with a center of inversion, IR active vibrational modes and Raman active modes are mutually exclusive. youtube.comyoutube.com

For this compound derivatives, key vibrational modes include those associated with the amino (NH2) groups, the nitro (NO2) groups (if present), and the carbon-carbon double bond (C=C). Theoretical calculations for FOX-7 have successfully reproduced experimental Raman spectra, showing the behavior of these modes under varying conditions like high pressure and temperature. researchgate.net The C-H stretching vibrations are typically observed in the 2900-3100 cm⁻¹ region, while C-N stretching appears at lower wavenumbers. researchgate.net

Below is a table of representative predicted vibrational modes for a substituted diaminoethene system, illustrating the types of vibrations and their calculated frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) (Illustrative) | Spectroscopy Type |

| Symmetric Stretch | N-H (in NH₂) | 3400 - 3500 | IR & Raman |

| Asymmetric Stretch | N-H (in NH₂) | 3300 - 3400 | IR & Raman |

| Scissoring | N-H (in NH₂) | 1590 - 1650 | IR |

| Stretch | C=C | 1600 - 1680 | Raman |

| Stretch | C-N | 1180 - 1360 | IR |

| Wagging/Twisting | C-H | 1300 - 1450 | IR & Raman |

| Rocking | N-H (in NH₂) | 800 - 950 | IR |

This table is illustrative, based on general frequency regions for functional groups found in diaminoethene derivatives as discussed in theoretical studies. researchgate.netresearchgate.netresearchgate.netderpharmachemica.com

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a fundamental technique for structure elucidation, and computational chemistry can predict the chemical shifts (δ) of nuclei like ¹H and ¹³C. claremont.edu These predictions are invaluable for confirming molecular structures derived from experimental data. claremont.edu The chemical environment, including shielding and deshielding effects from neighboring atoms and functional groups, determines the chemical shift. docbrown.info

For this compound, the protons and carbons would have distinct chemical shifts. The protons on the amino groups (-NH₂) would appear in a different region from the proton on the sp² carbon and the protons of the methyl group. docbrown.infopdx.edusigmaaldrich.com In symmetrical ethene, all four protons are in the same chemical environment, resulting in a single peak. docbrown.info However, in this compound, the symmetry is broken, leading to different chemical shifts for the non-equivalent protons.

Theoretical calculations using DFT and other ab initio methods can provide estimated chemical shifts. For example, the ¹H chemical shift for protons attached to a C=C double bond (vinylic protons) typically falls in the range of 4.5-6.0 ppm. pdx.edu The chemical shift of amine (R-NH₂) protons can vary widely (0.5-5.0 ppm) and is dependent on factors like solvent and concentration. pdx.edu

A table of predicted NMR chemical shifts for the core structure of this compound based on computational models and typical values is presented below. docbrown.infopdx.edusigmaaldrich.com

| Atom | Type | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H | Amine (-NH ₂) | 1.0 - 3.5 |

| ¹H | Vinylic (=CH ₂) | 4.5 - 5.5 |

| ¹³C | Vinylic (C H₂) | 100 - 120 |

| ¹³C | Diamino-substituted (C (NH₂)₂) | 140 - 160 |

Note: These are estimated values based on general principles and data for related structures. docbrown.infopdx.edusigmaaldrich.com Actual values can be refined through specific computational studies.

Predicted Ultraviolet-Visible (UV-Vis) Adsorption Characteristics and Chromophoric Behavior

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the UV-Vis absorption spectra of molecules. researchgate.netresearcher.life These calculations help to understand the electronic transitions between molecular orbitals and identify the chromophores—the parts of a molecule responsible for its color. mdpi.com

This compound itself is not expected to be a strong chromophore, with absorption likely in the UV region. However, the introduction of substituent groups can significantly alter its photochemical properties. nih.gov For instance, attaching chromophoric or auxochromic groups can shift the absorption to longer wavelengths (bathochromic shift) and increase the absorption intensity. researcher.life The amino groups (-NH₂) act as auxochromes, which can enhance the chromophoric activity of other groups.

Theoretical studies on related systems, like stilbene (B7821643) derivatives, show how structural changes and the electronic nature of substituents influence the UV-Vis spectra. researchgate.net For example, push-pull systems, where an electron-donating group (like -NH₂) and an electron-withdrawing group are part of a conjugated system, often exhibit strong absorption bands in the visible region. researchgate.net The solvatochromic behavior, which is the change in color with the polarity of the solvent, can also be modeled theoretically to understand solute-solvent interactions. researchgate.netresearcher.life

| System | Key Substituents | Predicted λmax (nm) (Illustrative) | Transition Type (Typical) |

| This compound | -NH₂ | < 220 | π → π |

| Push-Pull Diaminoethene Derivative | -NH₂, -NO₂ | 350 - 450 | Intramolecular Charge Transfer |

| Phenyl-substituted Diaminoethene | -NH₂, -C₆H₅ | 250 - 300 | π → π |

This table illustrates how substituents can impact the predicted UV-Vis absorption of an this compound core based on principles from theoretical studies on related chromophores. nih.govresearchgate.netrsc.org

Interaction Studies with Other Chemical Species (Theoretical)

Computational modeling provides significant insights into how derivatives of this compound interact with other chemical entities, such as metal atoms or other molecules. These theoretical studies are crucial for designing new materials, from catalysts to energetic formulations.

Computational Modeling of Complexation with Metal Atoms (e.g., Gallium, Magnesium)

The diamine functionality in this compound and its derivatives makes it an effective ligand for coordinating with metal ions. scholaris.ca DFT calculations are used to model the geometry, stability, and electronic structure of these metal complexes.

Theoretical studies on the interaction of 1,1-diamino-2,2-dinitroethene (FOX-7) with gallium (Ga) atoms have been performed. researchgate.netearthlinepublishers.com These studies investigate how the metal atom binds to the ligand, typically through the oxygen atoms of the nitro groups or the nitrogen atoms of the amine groups. researchgate.net The calculations show that the formation of these composites is thermodynamically favorable. While the gallium atom causes distortions in bond lengths and angles, it does not induce bond rupture in the FOX-7 molecule. researchgate.net Such studies are important for understanding the potential effects of adding metal powders to energetic materials to enhance their properties. researchgate.netearthlinepublishers.com

Complexation with magnesium has also been a subject of theoretical interest, often in the context of coordination chemistry with various diamine ligands. wsu.edutandfonline.com These models predict the coordination geometry (e.g., octahedral) and the nature of the bonding between the magnesium ion and the nitrogen atoms of the diamine. wsu.edu

Theoretical Compatibility Assessments with Other Energetic Materials

When developing new energetic formulations, it is critical to assess the compatibility of the components to ensure safety and stability. Theoretical assessments can complement experimental tests like Differential Scanning Calorimetry (DSC). researchgate.net

For 1,1-diamino-2,2-dinitroethene (FOX-7), a key derivative of this compound, compatibility with a range of other common energetic materials has been investigated. researchgate.netresearchgate.net These studies are vital as FOX-7 is considered a promising insensitive high-energy material. wiley-vch.descispace.com Theoretical approaches can model the intermolecular interactions between FOX-7 and other explosives like HMX, RDX, and TNT. researchgate.net These models help predict whether mixing the components could lead to undesirable reactions or a decrease in thermal stability. Experimental studies have shown that FOX-7 is compatible with many heat-resistant explosives but may have poor compatibility with others like RDX. researchgate.net

Theoretical Studies on Halogen-Substituted this compound Derivatives

The introduction of halogen atoms (F, Cl, Br, I) to the this compound framework can significantly modify its chemical and physical properties. Theoretical studies on these halogen-substituted derivatives explore changes in molecular structure, stability, and reactivity. scholaris.ca

In the field of energetic materials, halogenated derivatives of diaminoethenes are of interest. researchgate.net Theoretical studies can predict their detonation performance and stability, guiding synthetic efforts toward new high-performance energetic materials. researchgate.net

Cyclization Products and Heterocyclic Derivatives Originating from this compound Reactivity

The reactivity of the this compound scaffold serves as a versatile platform for the synthesis of a diverse array of heterocyclic compounds. Through various cyclization strategies, this core structure is elaborated into complex molecular architectures, including indole (B1671886), pyrrolo[1,2-a]pyrimidine (B7980946), and quinoline (B57606) derivatives, as well as bridged and energetic heterocyclic systems. These reactions often proceed through cascade mechanisms, enabling the efficient construction of multiple rings and stereocenters in a single operation.

Formation of Indole Derivatives via N-Aryl Ethene-1,1-diamines

A metal-free, two-step synthetic methodology has been developed for the production of indole derivatives commencing from compounds containing an aryl triazole fragment. rsc.orgucl.ac.ukthieme-connect.de The initial step involves a sequence of Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and the addition of an amine nucleophile to generate N-aryl this compound intermediates. rsc.orgucl.ac.ukthieme-connect.de In the subsequent step, these intermediates undergo cyclization in the presence of iodine to yield the target 1H-indoles. rsc.orgucl.ac.uk This method facilitates the synthesis of indoles with N-substituents at the C2 position. rsc.orgucl.ac.uk

The choice of the N-nucleophile during the indolization step can selectively lead to either 1H-indoles or 1-aryl-1H-indoles. rsc.orgucl.ac.uk For instance, the reaction of triazolyl purines with different amines can lead to a variety of this compound intermediates, which are then cyclized to the corresponding purine-indole-carbazole conjugates. thieme-connect.de

| Precursor (Triazolyl Purine) | Amine Nucleophile | This compound Intermediate | Final Indole Product | Reference |

| 4a (R¹=H, R²=H) | Aniline | 5a | 6a | thieme-connect.de |

| 4b (R¹=Cl, R²=H) | Aniline | 5b | 6b | thieme-connect.de |

| 4c (R¹=H, R²=Me) | Aniline | 5c | 6c | thieme-connect.de |

| 4d (R¹=Cl, R²=Me) | Aniline | 5d | 6d | thieme-connect.de |

| 4e (R¹=H, R²=NMe₂) | Aniline | 5e | Not Formed | thieme-connect.de |

| 4f (R¹=H, R²=H) | 4-Methoxyaniline | 5f | 6f | thieme-connect.de |

| 4g (R¹=Cl, R²=H) | 4-Methoxyaniline | 5g | 6g | thieme-connect.de |

| 4h (R¹=H, R²=H) | Benzylamine | 5h | 6h | thieme-connect.de |

Pyrrolo[1,2-a]pyrimidine Derivatives from Nitroethene-1,1-diamines

The synthesis of pyrrolo[1,2-a]pyrimidine derivatives can be achieved through the reaction of α-bromoacetophenones with 2-nitroethene-1,1-diamines. researchgate.netrsc.org This process, typically carried out in the presence of a base such as potassium carbonate, proceeds via an initial aza-ene reaction to form an intermediate, which then undergoes tautomerization and subsequent intramolecular cyclization to yield the fused heterocyclic product. researchgate.net This methodology has been utilized to prepare a range of both fused and non-fused polysubstituted pyrroles in high yields and with short reaction times. rsc.org

Further research has led to the one-pot, three-component synthesis of new pyrrolo[1,2-a]pyrimidine derivatives that incorporate a 1,3-indandione (B147059) moiety. rsc.org

| α-Bromoacetophenone Derivative | 2-Nitrothis compound Derivative | Pyrrolo[1,2-a]pyrimidine Product | Reference |

| Bromoacetophenone | 2-Nitrothis compound | Pyrrolo[1,2-a]pyrimidine derivative | researchgate.netrsc.org |

| Substituted Bromoacetophenones | Cyclic 2-Nitroethene-1,1-diamines | Fused Polysubstituted Pyrroles | rsc.org |

| Bromoacetophenone | 2-Nitroethene-1,1-diamines | Pyrrolo[1,2-a]pyrimidine with 1,3-indandione skeleton | rsc.org |

Synthesis and Characterization of Bridged Heterocycles

The reactivity of this compound derivatives can be harnessed to construct complex bridged heterocyclic systems. One notable example is the formation of fused oxa-aza[3.3.3]propellanes. rsc.org These bridged heterocycles are synthesized through a one-pot reaction involving ninhydrin, malononitrile, and a cyclic nitro-ene-1,1-diamine. rsc.org The proposed mechanism involves a series of transformations including O-cyclization and tautomerization of an imino group to an amino group to form the final propellane structure. rsc.org

| Reactant 1 | Reactant 2 | This compound Derivative | Bridged Heterocycle Product | Reference |

| Ninhydrin | Malononitrile | Cyclic nitro-ene-1,1-diamine | Fused oxa-aza[3.3.3]propellane | rsc.org |

Formation of Multisubstituted Quinoline-4-carboxamides

An efficient method for the synthesis of multisubstituted quinoline-4-carboxamides involves the cascade reaction of isatins with 1,1-enediamines (EDAMs), a class of this compound derivatives. researchgate.netacs.org This reaction is catalyzed by sulfamic acid (NH₂SO₃H) and proceeds through an initial aza-ene reaction between the EDAM and the isatin (B1672199) to form an intermediate. researchgate.net This is followed by tautomerization and an intramolecular cyclization to construct the quinoline ring system, along with the concurrent formation of an amide bond. acs.orgorganic-chemistry.org This one-pot reaction allows for the creation of a diverse library of quinoline-4-carboxamides with good to excellent yields. acs.org

The reaction is notable for the cleavage of an alkyl/aryl amino group from the 1,1-enediamine and the attack of the N1 amide group of the isatin at the C2 position of the enediamine. acs.org

| Isatin Derivative | 1,1-Enediamine (EDAM) | Catalyst | Quinoline-4-carboxamide Product | Reference |

| Isatin | (Z)-N-(4-methylphenethyl)-2-nitrothis compound | NH₂SO₃H | Multisubstituted quinoline-4-carboxamide | researchgate.netorganic-chemistry.org |

| Substituted Isatins | Various 1,1-enediamines | NH₂SO₃H | Diverse quinoline-4-carboxamides | acs.org |

Synthesis and Computational Analysis of Cyclic Triazinane-Based Energetic Compounds

Derivatives of this compound, specifically 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), serve as precursors for the synthesis of cyclic triazinane-based energetic compounds. cem.com These compounds are formed through derivatization reactions of FOX-7 that introduce the triazinane ring system, which incorporates the FOX-7 backbone. cem.com The structures of these energetic materials have been confirmed by X-ray single crystal diffraction analysis. cem.com

Some of these cyclic triazinane derivatives exhibit high detonation performance, comparable to that of FOX-7 itself, while also possessing good thermal stability. cem.com The presence of strong inter- and intra-molecular hydrogen bonds contributes to the low sensitivity of these compounds, a desirable characteristic for energetic materials. cem.com

| This compound Derivative | Reactants | Cyclic Triazinane Product | Key Properties | Reference |

| 1,1-diamino-2,2-dinitroethylene (FOX-7) | Formaldehyde, Potassium nitroformate, Formic acid | 3,4-bis-dinitromethylene-1,3,5-triazinane | High detonation performance (vD: 8899 m s⁻¹, P: 35.83 GPa) | cem.com |

| 1,1-diamino-2,2-dinitroethylene (FOX-7) | Formaldehyde, Potassium nitroformate, Formic acid | 1,1′-methylene-4,4′-dinitromethylene-1,3,5-triazinane | Good detonation performance (vD: 8332 m s⁻¹, P: 26.47 GPa), Good thermal stability (Td = 188 °C) | cem.com |

| 1,1-diamino-2,2-dinitroethylene (FOX-7) | Formaldehyde, Potassium nitroformate, Formic acid | 1-trinitroethyl-4-dinitromethylene-1,3,5-triazinane | Energetic compound | cem.com |

Advanced Methodologies Employed in Ethene 1,1 Diamine Research

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of ethene-1,1-diamine and related enamines. acs.orgresearchgate.net This quantum mechanical modeling method is employed to investigate the electronic structure and reactivity of these molecules, providing valuable insights into their chemical behavior. acs.orgresearchgate.net DFT calculations, often using functionals like B3LYP and M06-2X, have been instrumental in understanding the mechanisms, transition states, and stereoselectivities of reactions involving enamine intermediates. researchgate.netnih.gov

For instance, DFT studies have been crucial in elucidating the intricacies of aldol (B89426) reactions catalyzed by amines, where enamines are key intermediates. nih.govnih.gov These calculations have revealed details about the transition state geometries, activation energies, and the role of hydrogen bonding in stabilizing intermediates. nih.gov The relative stabilities of various enamine isomers and the factors influencing their formation, such as steric and conjugation effects, have also been successfully modeled using DFT. acs.org

Furthermore, DFT is used to compute various energetic properties that are fundamental to understanding reactivity. This includes the calculation of bond dissociation energies (BDEs) and acid dissociation constants (pKa) of enamines and their radical cation derivatives. acs.org These computed values can be correlated with experimentally determined parameters like redox potentials, providing a powerful tool for rationalizing the behavior of these species in chemical reactions. acs.org The nucleophilicity and electrophilicity of enamines, key determinants of their reactivity, are also assessed using DFT-based calculations. acs.org

The influence of solvents on enamine stability and reactivity is another area where DFT, in conjunction with solvation models like the Polarizable Continuum Model (PCM), has provided significant insights. nih.gov These computational approaches have demonstrated that polar solvents can have a substantial impact on the formation and equilibrium of enamines. acs.org

Table 1: Selected DFT Functionals and Basis Sets Used in Enamine Research

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G* | Aldol reaction mechanisms | nih.gov |

| M06-2X | 6-311+G(d,p) | Enamine stability and hydrolysis | researchgate.net |

| UB3LYP | 6-311++G(d,p) | Interaction with metal admixtures | earthlinepublishers.com |

| PBEPBE | 6-311++G(d,p) | Structural and electronic properties | up.ac.za |

This table is not exhaustive and represents a selection of commonly used methods.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Processes

To understand the dynamic behavior of molecules like this compound and related reactive intermediates, researchers turn to ab initio molecular dynamics (AIMD) simulations. nih.gov AIMD combines quantum mechanical calculations, typically DFT, to determine the forces acting on atoms with classical mechanics to simulate their motion over time. This approach allows for the exploration of chemical reactions and other dynamic processes at finite temperatures, providing a more realistic picture than static calculations at 0 K. nih.govcore.ac.uk

AIMD simulations have been particularly valuable in studying the formation and evolution of transient species, such as ketene (B1206846) and its derivatives, in complex environments like zeolites. core.ac.uk These simulations can trace the direct C-C bond coupling and other reaction pathways, revealing the role of confinement and temperature on the reaction mechanism. core.ac.uk By capturing the flexibility of the surrounding framework and the thermal motion of the atoms, AIMD can identify metastable intermediates that might be missed in static calculations. core.ac.uk

In the context of the decomposition of related compounds like 1,1-diamino-2,2-dinitroethene (FOX-7), AIMD simulations have been used to identify reaction pathways. hawaii.edu This includes both unimolecular decomposition and bimolecular recombination reactions between decomposition products. hawaii.edu The ability of AIMD to simulate these complex dynamic events provides crucial information for understanding the stability and reactivity of energetic materials. hawaii.edu

Semi-Empirical Molecular Orbital Methods in Preliminary Computational Investigations

Before the widespread availability of high-performance computing, semi-empirical molecular orbital methods played a significant role in the computational study of organic molecules, including enamines. These methods, such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1), use a simplified form of the Schrödinger equation and parameters derived from experimental data to perform calculations more quickly than ab initio methods. rsc.orgacs.org